molecular formula C24H20N2 B183031 Tetraphenylhydrazine CAS No. 632-52-0

Tetraphenylhydrazine

Cat. No. B183031
CAS RN: 632-52-0
M. Wt: 336.4 g/mol
InChI Key: KRMMZNOTUOIFQX-UHFFFAOYSA-N
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Description

Tetraphenylhydrazine is a chemical compound with the molecular formula C24H20N2 . It belongs to a class of chemical compounds known as hydrazines, which are derivatives of inorganic hydrazine (H2N−NH2) where one or more hydrogen atoms have been replaced by hydrocarbon groups .


Synthesis Analysis

Tetraphenylhydrazine is formed by the oxidation of diphenylamine with potassium permanganate in acetone . This process is part of a larger class of reactions known as hydrazine synthesis, which involves the reaction of hydrazine with alkylating compounds such as alkyl halides, or by reduction of nitroso derivatives .


Molecular Structure Analysis

The molecular structure of Tetraphenylhydrazine consists of two nitrogen atoms linked via a covalent bond and which carry up to four phenyl (C6H5) substituents . The average mass of Tetraphenylhydrazine is 336.429 Da .


Chemical Reactions Analysis

Tetraphenylhydrazine, like other hydrazines, can undergo a variety of chemical reactions. For instance, it can rearrange to form ‘diphenylbenzidine’ at room temperature . This reaction is catalyzed by acids .

Scientific Research Applications

  • Radical Formation and Free Radical Reactions : TPH is known for its instability in solution, leading to the dissociation into diphenyl amino radicals. This characteristic makes it a useful initiator for free radical reactions. In one study, the reaction of various thiols with TPH was investigated, focusing on the products resulting from these reactions (Wallace, Mahon, & Kelliher, 1965).

  • Photodissociation Studies : Research on TPH has also focused on its behavior under photodissociation. For instance, studies have shown that TPH dissociates rapidly in alkane solution after UV light excitation, producing diphenylaminyl radicals. This dissociation and the subsequent recombination of radicals have been a subject of extensive study (Hyde & Beddard, 1991).

  • Femtosecond Fragmentation in Solution : The photo-induced dissociation of TPH in alkane solutions has been examined using femtosecond pump-probe spectroscopy. These studies provide insight into the ultrafast dynamics of the dissociation process and the excited-state lifetimes of TPH (Lenderink, Duppen, & Wiersma, 1992).

  • Reaction Kinetics and Mechanisms : Investigations into the viscosity dependence of TPH photodissociation in various solvents have been conducted. These studies help in understanding the kinetic processes and reaction mechanisms that govern the behavior of TPH under different conditions (Meyer et al., 1995).

  • Chemical Reactions and Applications : TPH has been explored in various chemical reactions, such as oxidative coupling reactions, highlighting its potential in synthetic chemistry. For example, the oxidation of diphenylamine with molecular oxygen in the presence of CuCl in pyridine to give TPH has been achieved (Kajimoto, Takahashi, & Tsuji, 1982).

  • Bioorthogonal Chemistry Applications : TPH derivatives have been used in bioorthogonal chemistry, specifically in pretargeted live cell imaging. These applications exploit the unique reactivity of TPH derivatives for labeling in biological systems (Devaraj, Weissleder, & Hilderbrand, 2008).

Safety And Hazards

Tetraphenylhydrazine should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,1,2,2-tetraphenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMMZNOTUOIFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212553
Record name Hydrazine, tetraphenyl- (8CI)(9CI)
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraphenylhydrazine

CAS RN

632-52-0
Record name 1,1,2,2-Tetraphenylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, tetraphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylhydrazine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49541
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Record name Hydrazine, tetraphenyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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